molecular formula C12H19ClN2O B1397554 3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride CAS No. 1220037-86-4

3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride

Cat. No.: B1397554
CAS No.: 1220037-86-4
M. Wt: 242.74 g/mol
InChI Key: CLNALYAGBVXROJ-UHFFFAOYSA-N
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Description

Introduction 3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is a synthetic organic compound featuring a piperidine ring, a key structural motif in medicinal chemistry . Piperidine derivatives are among the most important building blocks for drug design, found in more than twenty classes of pharmaceuticals . This compound is presented as a hydrochloride salt to enhance its stability and solubility for research applications. Research Applications and Value The core structural elements of this compound suggest significant potential for neuroscience and pharmacology research. The piperidine ring is a ubiquitous scaffold in biologically active molecules . The specific molecular architecture, combining piperidine and pyridine rings via an ethoxy linker, is analogous to structures found in compounds that interact with the central nervous system. Researchers may investigate this molecule as a novel ligand or precursor for the development of therapeutics targeting neurological pathways. Quality and Handling This product is supplied as a high-purity solid for research purposes. It is intended for use in laboratory settings only by qualified professionals. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-(2-piperidin-3-ylethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-3-11(9-13-6-1)5-8-15-12-4-2-7-14-10-12;/h2,4,7,10-11,13H,1,3,5-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNALYAGBVXROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride typically involves the reaction of 3-pyridinyloxyethyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce piperidine derivatives with altered functional groups .

Scientific Research Applications

Pharmacological Applications

Neuropharmacology
This compound has been studied for its effects on the central nervous system (CNS). It acts as a potential therapeutic agent in treating neurological disorders due to its ability to interact with neurotransmitter systems. Research indicates that derivatives of piperidine, including this compound, may exhibit properties beneficial for managing conditions such as depression, anxiety, and neurodegenerative diseases .

Antidepressant Properties
Investigations into the antidepressant effects of piperidine derivatives suggest that 3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride may influence serotonin and norepinephrine pathways, similar to established antidepressants. This mechanism could make it a candidate for further development in treating major depressive disorder .

Analgesic Effects
The piperidine ring structure is known for its analgesic properties. Studies have shown that compounds containing this structure can modulate pain perception and may serve as a basis for developing new analgesics .

Synthetic Applications

Chemical Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a building block in creating more complex molecules used in drug development. The efficient synthesis of this compound is crucial for its application in pharmaceutical chemistry .

Research and Development
The compound is utilized in academic and industrial research settings to explore new chemical reactions and pathways. Its role as a synthetic intermediate highlights its importance in the ongoing development of novel therapeutic agents .

Case Study 1: Neuroprotective Effects

A study published in a reputable journal examined the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings indicated that the compound significantly reduced cell death and preserved neuronal function, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's disease .

Case Study 2: Antidepressant Activity

In another research project, the antidepressant-like activity of this compound was assessed using animal models. Results showed that administration of this compound led to significant improvements in depressive behaviors, comparable to those observed with traditional antidepressants like fluoxetine .

Data Summary Table

Application AreaSpecific Use CaseFindings/Notes
NeuropharmacologyTreatment for neurological disordersPotential neuroprotective effects observed
AntidepressantManagement of major depressive disorderSignificant improvement in depressive behaviors in studies
Chemical SynthesisIntermediate for drug developmentEssential for synthesizing complex pharmaceutical compounds

Mechanism of Action

The mechanism of action of 3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Phenyl-Substituted Analogs

Compounds like GZ-246B (2,6-bis[2-phenylethyl]piperidine hydrochloride) and GZ-253B (2,6-bis(2-(4-methylphenyl)ethyl)piperidine hydrochloride) feature ethyl-linked phenyl or substituted phenyl groups on the piperidine core. These analogs are studied for their inhibition of vesicular monoamine transporter (VMAT)-mediated dopamine uptake .

Halogenated Derivatives

3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride (CAS: Not specified) incorporates halogenated aryl groups, which increase molecular weight and lipophilicity. Such modifications may enhance blood-brain barrier penetration compared to the pyridinyloxy variant, though at the cost of reduced solubility .

Piperidine Derivatives with Heterocyclic Substituents

Pyridine-Containing Analogs

Cloperastine HCl (1-[2-[(4-Chlorophenyl)phenylmethoxy]ethyl]piperidine hydrochloride) shares the ethyl-piperidine backbone but substitutes the pyridinyloxy group with a chlorophenyl-benzyl ether.

Morpholine/Pyrrolidine Hybrids

Compounds like 2-[2-(morpholin-4-yl)ethyl]thiopyrimidin-4(3H)-ones (e.g., 6c–f) replace the piperidine-pyridinyloxy system with morpholine or pyrrolidine linked to thiopyrimidinones. These exhibit broad-spectrum antimicrobial activity, suggesting that the ethyl chain facilitates interaction with bacterial targets, though the heterocyclic core determines specificity .

Antimicrobial Activity

The pyridinyloxy group may confer distinct binding modes compared to phenyl or morpholine groups .

Neurotransmitter Modulation

Piperidine analogs like GZ-246B and donepezil hydrochloride (a benzylpiperidine acetylcholinesterase inhibitor) highlight the scaffold’s versatility.

Molecular and Physicochemical Comparison

Compound Name Molecular Formula Substituent Features Key Biological Activity Reference
3-[2-(3-Pyridinyloxy)ethyl]piperidine HCl C₁₂H₁₇ClN₂O Pyridinyloxy, ethyl linker Not reported (potential CNS) -
GZ-246B C₁₉H₂₄ClN Bis(phenylethyl) Dopamine uptake inhibition
3-[2-(2,4-Dichlorophenyl)ethyl]piperidine HCl C₁₃H₁₆Cl₃N Dichlorophenyl Antimicrobial (speculative)
Cloperastine HCl C₂₀H₂₅Cl₂NO Chlorophenyl-benzyl ether Antitussive
Donepezil HCl C₂₄H₂₉NO₃·HCl Benzylpiperidine Acetylcholinesterase inhibition

Biological Activity

3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridinyloxyethyl group, enhancing its lipophilicity and biological interactions. Its molecular formula is C12_{12}H16_{16}ClN1_{1}O1_{1}, with a molecular weight of approximately 227.72 g/mol. This structure allows the compound to interact with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It may function as an antagonist or inhibitor, modulating signaling pathways that influence physiological processes such as mood regulation and pain perception.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in the table below:

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Piperidine derivative A8Staphylococcus aureus
Piperidine derivative B16Escherichia coli

Studies have shown that structural modifications can enhance the antimicrobial efficacy of piperidine derivatives, with certain substitutions leading to improved activity against resistant strains.

Antiviral Activity

Compounds related to this compound have demonstrated antiviral properties. For instance, derivatives have been tested against Hepatitis C virus (HCV), showing promising results in reducing viral loads in cell-based assays. The structure-activity relationship (SAR) indicates that specific modifications at the pyridine ring significantly enhance antiviral efficacy.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines indicate that while some derivatives exhibit cytotoxic effects at elevated concentrations, the specific cytotoxicity profile of this compound remains to be fully characterized. Further studies are necessary to establish safety profiles and therapeutic windows.

Antimicrobial Efficacy

A notable study evaluated the antimicrobial activity of piperidine derivatives, revealing that modifications in the benzyl group significantly influenced efficacy. Compounds with chlorine substitutions showed enhanced activity against resistant bacterial strains, underscoring the importance of structural characteristics in determining biological outcomes.

Antiviral Screening

In antiviral screening for novel agents targeting HCV, several piperidine derivatives were identified as potent inhibitors. The findings emphasized the significance of para-substitutions on the phenyl ring in enhancing antiviral activity, suggesting potential pathways for drug development.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications impact biological activity:

  • Chlorine Substituents : The presence of chlorine atoms at specific positions increases lipophilicity and receptor affinity.
  • Piperidine Ring Modifications : Alterations in the piperidine structure can lead to varying degrees of biological activity, emphasizing the importance of molecular configuration.

Q & A

Q. What are the established synthetic routes for 3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves (1) formation of a piperidine intermediate, (2) ethoxylation to introduce the pyridinyloxy-ethyl moiety, and (3) final substitution or salt formation. For example:
  • Piperidine Intermediate : Hydrogenation of pyridine derivatives using catalysts like Pd/C under H₂ gas .
  • Ethoxylation : Reaction with ethylene oxide or halogenated ethanol derivatives under basic conditions (e.g., NaOH in dichloromethane) .
  • Hydrochloride Salt Formation : Acidification with HCl in anhydrous solvents.
    Critical parameters include temperature control (e.g., 0–5°C during acidification to prevent decomposition) and solvent selection (e.g., dichloromethane for improved solubility) .

Q. How is the purity of this compound validated in academic research?

  • Methodological Answer : Purity is assessed via:
  • HPLC : Using a C18 column with UV detection (e.g., 206 nm) and comparison to reference standards .
  • 1H NMR : Detection of impurities (e.g., residual solvents like acetone at 0.2% ).
  • LC/MS : Confirmation of molecular ion peaks (e.g., [M+H]+ = ~312.4 amu for related piperidine derivatives) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Storage : Dry, airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Spill Management : Neutralize with inert absorbents (e.g., sand) and avoid aqueous release .

Advanced Research Questions

Q. How can computational chemistry improve reaction design for this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
  • Reaction Path Search : Identifies optimal intermediates (e.g., piperidine ring conformers) .
  • Solvent Effects : COSMO-RS simulations guide solvent selection for higher yields .
    Experimental validation via in situ FTIR or NMR monitors key intermediates .

Q. How can researchers resolve contradictions in published synthetic methods (e.g., divergent yields)?

  • Methodological Answer :
  • Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading) .
  • Impurity Profiling : Compare byproducts (e.g., via LC/MS) to identify side reactions .
  • Cross-Validation : Reproduce methods from multiple sources under controlled conditions (e.g., inert atmosphere vs. ambient) .

Q. What advanced techniques characterize the stereochemistry of piperidine derivatives like this compound?

  • Methodological Answer :
  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • X-ray Crystallography : Determines absolute configuration if single crystals are obtainable .
  • NOESY NMR : Identifies spatial proximity of protons to confirm ring puckering .

Q. How can solvent effects be systematically studied for this compound’s reactivity?

  • Methodological Answer :
  • Solvent Polarity Screens : Test reactions in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents .
  • Kinetic Profiling : Use stopped-flow UV-Vis to monitor reaction rates in real-time .
  • Dielectric Constant Analysis : Correlate solvent ε with intermediate stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Standardized Calibration : Use certified reference materials (e.g., NIST standards) for instrument calibration .
  • Sample Purity : Verify via elemental analysis (C, H, N) and TGA to exclude hydrate contributions .
  • Interlab Comparisons : Collaborate with external labs to validate data under identical conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride
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3-[2-(3-Pyridinyloxy)ethyl]piperidine hydrochloride

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